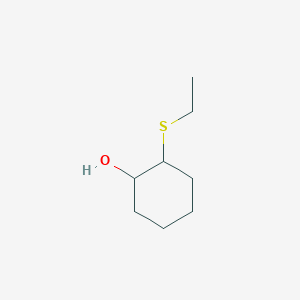
2-Ethylmercapto cyclohexanol
Cat. No. B8629454
M. Wt: 160.28 g/mol
InChI Key: GHIANSMRVHNBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04297439
Procedure details


Following the addition of 4 ml of DBN (1,5-diazabicyclo-[4,3,0]-non-5-ene), 98.1 g (1 mole) of cyclohexane oxide (Aldrich) were added dropwise to 65 g of ethane thiol (1.05 moles) in 300 ml of methanol. The mixture was kept under reflux overnight in a steam bath, the reflux temperature rising from 325° K. to 338° K. After adjustment to pH~8 with carbon dioxide, the methanol was distilled off and the residue was fractionated in vacuo.



Identifiers


|
REACTION_CXSMILES
|
N12CCCC1=NCCC2.[CH2:10]1[CH2:15][CH:14]2[O:16][CH:13]2[CH2:12][CH2:11]1.[CH2:17]([SH:19])[CH3:18]>CO>[CH2:17]([S:19][CH:14]1[CH2:15][CH2:10][CH2:11][CH2:12][CH:13]1[OH:16])[CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
N12CCCN=C2CCC1
|
|
Name
|
|
|
Quantity
|
98.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2C(C1)O2
|
Step Two
|
Name
|
|
|
Quantity
|
65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)S
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux overnight in a steam bath
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rising from 325° K
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to 338° K
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After adjustment to pH~8 with carbon dioxide, the methanol was distilled off
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)SC1C(CCCC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

